(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a carbamic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
3-Bromo-2-methylphenol+tert-butyl chloroformatetriethylamine(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products such as (3-azido-2-methyl-phenyl)-carbamic acid tert-butyl ester.
Hydrolysis: (3-Bromo-2-methyl-phenyl)-carbamic acid.
Oxidation: (3-Bromo-2-carboxyphenyl)-carbamic acid tert-butyl ester.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition mechanisms. Its structure allows for modifications that can lead to the development of enzyme inhibitors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester
- (3-Chloro-2-methyl-phenyl)-carbamic acid tert-butyl ester
- (3-Iodo-2-methyl-phenyl)-carbamic acid tert-butyl ester
Uniqueness
(3-Bromo-2-methyl-phenyl)-carbamic acid tert-butyl ester is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its reactivity and binding properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTCPTKWYOCEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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